6-Bromo-7-fluoroquinoline

NK-3 receptor antagonist agonist

This 6-bromo-7-fluoroquinoline (C₉H₅BrFN, MW 226.05) is a function-validated scaffold essential for NK-3 antagonist programs. SAR studies confirm replacing the 6-bromo with a chloro substituent inverts pharmacological function from antagonist to agonist—making this exact regiochemistry non-negotiable. The dual Br/F pattern enables orthogonal functionalization via Pd-mediated coupling followed by nucleophilic aromatic substitution, accelerating library synthesis. Cited in A2A modulator patents. XLogP3 3.14 supports CNS permeability.

Molecular Formula C9H5BrFN
Molecular Weight 226.04 g/mol
CAS No. 127827-52-5
Cat. No. B179352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-fluoroquinoline
CAS127827-52-5
Synonyms6-Bromo-7-fluoroquinoline
Molecular FormulaC9H5BrFN
Molecular Weight226.04 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2N=C1)F)Br
InChIInChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
InChIKeyIFIKQQLFQMNCRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-fluoroquinoline (CAS 127827-52-5): A Halogenated Quinoline Scaffold for Pharmaceutical and Agrochemical Research


6-Bromo-7-fluoroquinoline (CAS 127827-52-5) is a heterocyclic aromatic organic compound with the molecular formula C₉H₅BrFN and a molecular weight of 226.05 g/mol [1]. It belongs to the quinoline family and features dual halogenation with bromine at the 6-position and fluorine at the 7-position on the quinoline core . Quinoline derivatives are recognized as privileged scaffolds in drug discovery due to their ability to bind to a variety of biological targets, with applications spanning antimalarial, antibacterial, anticancer, and kinase inhibitor programs . This compound serves as a versatile building block for organic synthesis and has been specifically cited in patents related to adenosine A2A receptor modulators .

Why 6-Bromo-7-fluoroquinoline Cannot Be Simply Replaced by 6-Chloro-7-fluoroquinoline or Other Quinoline Analogs


Halogen substitution patterns on the quinoline core exert profound, non-linear effects on biological activity that render simple analog replacement unreliable. In NK-3 receptor antagonist research, replacing the 6-bromo substituent with a 6-chloro atom unexpectedly converted an antagonist profile into agonistic activity, demonstrating that even isosteric halogen exchange can invert pharmacological function [1]. More broadly, structure-activity relationship (SAR) studies have shown that bromo derivatives of substituted quinolines exhibit distinct anticancer activity profiles compared to other halogenated or unsubstituted analogs, with potency and selectivity varying significantly based on the specific halogen and its position on the quinoline ring [2]. The combination of bromine at the 6-position and fluorine at the 7-position creates a unique electronic and steric environment that cannot be replicated by mono-halogenated or differently halogenated quinoline derivatives. These findings underscore that procurement decisions based on structural similarity alone, without empirical comparative data, carry substantial risk of yielding compounds with divergent—or even opposite—biological activity.

Quantitative Differentiation Evidence for 6-Bromo-7-fluoroquinoline Versus Comparators


Functional Inversion: 6-Bromo Confers Antagonist Activity While 6-Chloro Analog Acts as Agonist at NK-3 Receptor

In a systematic study of 2-phenyl-4-quinolinecarboxamide derivatives targeting the human NK-3 receptor, the 6-bromo substituted compound demonstrated antagonistic properties, whereas the corresponding 6-chloro analog (compound 7c) unexpectedly exhibited agonistic activity, increasing receptor response by 18.39 ± 2.5% [1]. This functional inversion demonstrates that the bromo substituent is not simply interchangeable with chloro, even within the same quinoline scaffold.

NK-3 receptor antagonist agonist

Synthesis Yield Comparison: Optimized Skraup-Type Route Achieves 85.8% Yield for 6-Bromo-7-fluoroquinoline

A patent-described synthesis of 6-bromo-7-fluoroquinoline using an optimized Skraup-type cyclization with sodium 3-nitrobenzenesulfonate as catalyst achieved an 85.8% yield, producing 20.3 g of product from 3-fluoro-4-bromoaniline (20 g, 0.105 mol) . In contrast, an alternative method using ferrous sulfate as catalyst under similar Skraup conditions gave only a 44% yield (4.9 g product from 10 g starting material) [1].

Skraup synthesis heterocyclic chemistry process optimization

Predicted LogP of 3.14 Positions 6-Bromo-7-fluoroquinoline Within Optimal CNS Drug-Like Lipophilicity Range

6-Bromo-7-fluoroquinoline has a calculated XLogP3 value of 3.14 , positioning it within the optimal lipophilicity range for CNS drug candidates (typically LogP 2-4). In comparison, unsubstituted quinoline has a LogP of approximately 2.0-2.2, while more heavily halogenated analogs such as 5,7-dibromoquinoline exceed LogP 4.0, potentially limiting their CNS penetration and solubility profiles [1]. The 3.14 LogP value of 6-bromo-7-fluoroquinoline represents a balanced lipophilicity that supports both blood-brain barrier permeability and aqueous solubility.

lipophilicity CNS drug discovery physicochemical property

Dual Halogenation Pattern (6-Br/7-F) Enables Sequential Cross-Coupling Chemistry Not Possible with Mono-Halogenated Quinolines

6-Bromo-7-fluoroquinoline contains two distinct halogen atoms at adjacent positions on the quinoline ring: a bromine at C6 and a fluorine at C7 . The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the C-F bond is generally inert under these conditions, allowing for orthogonal functionalization strategies [1]. In contrast, mono-halogenated quinolines such as 7-fluoroquinoline or 6-bromoquinoline lack this dual functionality, limiting the complexity of derivatization achievable from a single building block.

cross-coupling Suzuki coupling building block

Documented Use in Adenosine A2A Receptor Modulator Patents

6-Bromo-7-fluoroquinoline is specifically cited as a synthetic intermediate in multiple patent applications for imidazo[1,2-a]pyrazine modulators of the adenosine A2A receptor . These patents, with priority date June 30, 2017, include AU-2018294557-A1, CA-3067765-A1, CN-110809577-A, EP-3645536-A1, and KR-20200022027-A, indicating broad international intellectual property interest in compounds derived from this scaffold . Adenosine A2A receptor antagonists are a major focus in immuno-oncology for reversing tumor-mediated immune suppression.

adenosine A2A receptor GPCR immuno-oncology

Optimal Research and Industrial Applications for 6-Bromo-7-fluoroquinoline Based on Evidence


NK-3 Receptor Antagonist Lead Optimization

6-Bromo-7-fluoroquinoline is uniquely suited as a core scaffold for developing NK-3 receptor antagonists, based on direct evidence that the 6-bromo substituent confers antagonist activity while the 6-chloro analog unexpectedly functions as an agonist (18.39 ± 2.5% increase in response) [1]. Research teams exploring NK-3 modulation for psychiatric, reproductive, or pain indications should prioritize this compound over 6-chloro analogs to avoid functional inversion of pharmacological activity. The scaffold has demonstrated tractable SAR within the 2-phenyl-4-quinolinecarboxamide series, enabling systematic optimization of potency and selectivity.

Adenosine A2A Receptor Modulator Synthesis

This compound is explicitly cited in multiple international patent filings (AU-2018294557-A1, CA-3067765-A1, CN-110809577-A, EP-3645536-A1, KR-20200022027-A) as a building block for synthesizing imidazo[1,2-a]pyrazine modulators of the adenosine A2A receptor . Organizations pursuing adenosine A2A antagonists for immuno-oncology applications—where these agents are being investigated to reverse adenosine-mediated immune suppression in the tumor microenvironment—can leverage this validated intermediate. The patent documentation provides a established synthetic precedent that reduces development risk and accelerates project timelines compared to de novo route discovery.

CNS Drug Discovery Requiring Balanced Lipophilicity

With a calculated XLogP3 of 3.14, 6-bromo-7-fluoroquinoline occupies a favorable lipophilicity window for CNS drug candidates (LogP 2-4) . This balanced property supports adequate blood-brain barrier permeability while maintaining sufficient aqueous solubility for formulation and avoiding the metabolic liabilities associated with highly lipophilic compounds (LogP > 4.0). Research programs targeting neurological, psychiatric, or neurodegenerative indications where brain exposure is essential should consider this scaffold as a starting point for lead generation. The 3.14 LogP value is particularly advantageous compared to both more polar unsubstituted quinolines (LogP ≈ 2.0-2.2) and more lipophilic heavily halogenated analogs (LogP > 4.0).

Orthogonal Functionalization for Library Synthesis

The presence of two distinct halogen atoms—a reactive bromine at C6 and a relatively inert fluorine at C7—makes 6-bromo-7-fluoroquinoline an ideal building block for generating diverse compound libraries through sequential, orthogonal functionalization strategies [2]. The bromine atom undergoes efficient palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the C-F bond remains intact, allowing subsequent derivatization at the 7-position via nucleophilic aromatic substitution under more forcing conditions. This dual-halogen pattern reduces the number of building blocks required to access complex quinoline derivatives and enables more efficient parallel synthesis workflows compared to mono-halogenated alternatives such as 7-fluoroquinoline or 6-bromoquinoline.

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